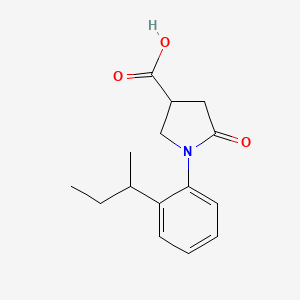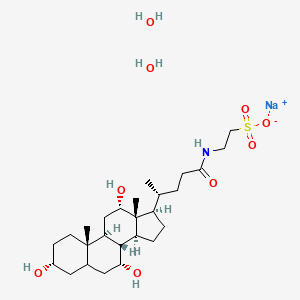
Taurocholic acid sodium salt hydrate
説明
Taurocholic acid sodium salt hydrate is a bile acid with detergent capabilities. It is synthesized from cholic acid and taurine, forming a conjugate that plays a crucial role in the emulsification of fats. This compound is commonly found in the bile of mammals and is used in various scientific and industrial applications .
作用機序
Target of Action
Taurocholic acid sodium salt hydrate primarily targets the Bile salt-activated lipase, Bile acid receptor, and Gastrotropin . These targets play a crucial role in the digestion and absorption of dietary fats in the human body .
Mode of Action
This compound interacts with its targets by acting as a detergent to solubilize fats for absorption . It is itself absorbed and used as a cholagogue and cholerectic . Furthermore, it has been found to induce chondrogenesis and osteogenesis in mesenchymal stem cells .
Biochemical Pathways
This compound affects the bile acid biosynthesis pathway . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid . This compound is also involved in several disease pathways like Zellweger Syndrome, Congenital Bile Acid Synthesis Defect Type II, 27-Hydroxylase Deficiency, Cerebrotendinous Xanthomatosis (CTX), Familial Hypercholanemia (FHCA), and Congenital Bile Acid Synthesis Defect Type III .
Pharmacokinetics
It is known that this compound is absorbed and plays a role in the solubilization of fats for absorption .
Result of Action
The molecular and cellular effects of this compound’s action include the solubilization of fats for absorption, induction of chondrogenesis and osteogenesis in mesenchymal stem cells, and amelioration of secondary osteoporosis and delay in the development of intervertebral disc degeneration in mice .
生化学分析
Biochemical Properties
Taurocholic acid sodium salt hydrate acts as an anionic detergent, facilitating the solubilization of proteins and other biomolecules. It interacts with various enzymes, proteins, and transporters, including the bile salt export pump (BSEP), sodium/taurocholate cotransporter (NTCP), and multidrug resistance-associated protein 3 (MRP3) . These interactions are essential for the transport and metabolism of bile acids within the liver and intestines. The compound’s ability to form micelles aids in the emulsification of dietary fats, enhancing their absorption in the intestines.
Cellular Effects
This compound influences several cellular processes, particularly in liver cells. Additionally, it affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and differentiation . The compound also impacts gene expression related to bile acid metabolism and transport, thereby regulating cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific transporters and receptors. It activates the bile salt export pump (BSEP) and sodium/taurocholate cotransporter (NTCP), facilitating the transport of bile acids into and out of hepatocytes . The compound also modulates the activity of enzymes involved in bile acid synthesis and metabolism, such as cholesterol esterase . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing bile acid homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air. Studies have shown that this compound can induce chondrogenesis and osteogenesis in mesenchymal stem cells over extended periods, highlighting its potential for long-term applications in tissue engineering . Additionally, the compound’s effects on cellular function and gene expression may evolve over time, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound promotes bile secretion and lipid absorption without causing significant adverse effects . At higher doses, it may induce toxicity, leading to liver damage and other adverse outcomes. Studies have demonstrated that the median lethal dose (LD50) of taurocholic acid in newborn rats is approximately 380 mg/kg, indicating its potential toxicity at high concentrations .
Metabolic Pathways
This compound is involved in the enterohepatic circulation of bile acids. It is synthesized in the liver from cholesterol and conjugated with taurine to form taurocholic acid . During digestion, taurocholic acid is secreted into the bile and released into the intestines, where it aids in lipid emulsification and absorption. The compound is then reabsorbed by the intestines and transported back to the liver via the portal vein, completing the enterohepatic cycle .
Transport and Distribution
Within cells and tissues, this compound is transported by specific bile acid transporters, such as the sodium/taurocholate cotransporter (NTCP) and the bile salt export pump (BSEP) . These transporters facilitate the movement of the compound into and out of hepatocytes, ensuring its proper distribution and function. Additionally, this compound can bind to various proteins, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
This compound is primarily localized in the liver, where it plays a critical role in bile acid metabolism and transport. Within hepatocytes, the compound is found in the cytoplasm and associated with the endoplasmic reticulum, where it is involved in the synthesis and secretion of bile acids . The compound’s localization is regulated by specific targeting signals and post-translational modifications, ensuring its proper function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: Taurocholic acid sodium salt hydrate is synthesized from cholic acid through a series of chemical reactions. The process involves the conjugation of cholic acid with taurine, resulting in the formation of taurocholic acid. This compound is then converted into its sodium salt hydrate form .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cholic acid from cattle bile, a byproduct of the meat-processing industry. The extracted cholic acid is then chemically reacted with taurine to produce taurocholic acid, which is subsequently converted into its sodium salt hydrate form .
化学反応の分析
Types of Reactions: Taurocholic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Taurocholic acid sodium salt hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as an anionic detergent for protein solubilization and in the preparation of digestive enzymes
Biology: It is used to study the adsorption of bile acids and salts to vegetable fibrous tissue and to investigate methods for determining conjugated and unconjugated bile salts in serum and jejunal fluid
Medicine: It is used as a cholagogue and choleretic to promote the secretion of bile from the liver.
Industry: It is used in the emulsification of fats and in the preparation of various industrial products.
類似化合物との比較
- Sodium taurodeoxycholate hydrate
- Sodium glycocholate hydrate
- Sodium taurochenodeoxycholate
- Sodium glycochenodeoxycholate
Comparison: Taurocholic acid sodium salt hydrate is unique due to its specific role in the emulsification of fats and its detergent capabilities. While similar compounds like sodium taurodeoxycholate hydrate and sodium glycocholate hydrate also play roles in bile acid metabolism, this compound is particularly effective in promoting the secretion of bile and solubilizing fats .
特性
IUPAC Name |
sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJAQDLEFHVNR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46NNaO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345909-26-4 | |
| Record name | Sodium taurocholate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide](/img/structure/B2614648.png)
![n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide](/img/structure/B2614649.png)
![ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614651.png)
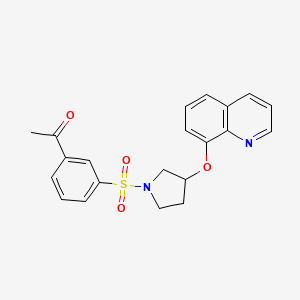
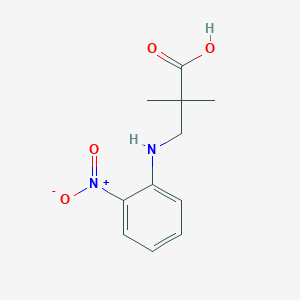
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2614658.png)

![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/new.no-structure.jpg)
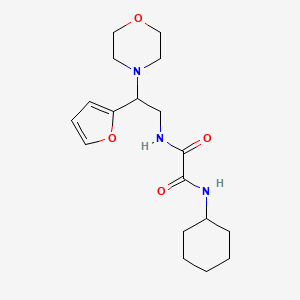

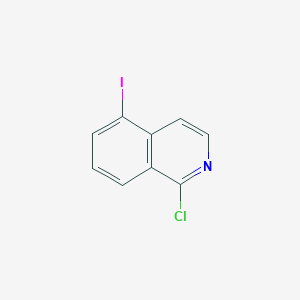
![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2614669.png)
![4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide](/img/structure/B2614670.png)
